4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNS.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAMITCTWDMDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves the reaction of 3-fluorothiophenol with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Core Piperidine-Thioether Formation
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Reagents : 3-fluorobenzenethiol, piperidine derivative (e.g., 3-(chloromethyl)piperidine), base (e.g., triethylamine).
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Conditions : Reaction in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C .
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Mechanism : Nucleophilic substitution (SN2) at the methylene carbon adjacent to the piperidine nitrogen.
Hydrochloride Salt Formation
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The free base is treated with HCl gas or concentrated hydrochloric acid in a solvent like ethanol or diethyl ether to yield the crystalline hydrochloride salt .
Oxidation of the Thioether Group
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Reagents : Hydrogen peroxide (H₂O₂) in acetic acid/methanol.
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Product : Sulfoxide or sulfone derivatives (e.g., 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine).
N-Alkylation/Acylation
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Reagents : Alkyl halides (e.g., benzyl bromide) or acyl chlorides (e.g., acetyl chloride).
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Conditions : Base (e.g., K₂CO₃) in acetonitrile or DMF at reflux .
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Example : Reaction with tert-butyl-piperidine-4-yl carbamate under reductive amination to install substituents on the piperidine nitrogen .
Palladium-Catalyzed Coupling
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Reagents : Aryl halides (e.g., 1-chloro-3-iodobenzene), Pd(PPh₃)₄, base (e.g., NaOAc).
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Conditions : Suzuki-Miyaura coupling in THF/H₂O at 80–100°C .
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Application : Introduces aryl groups to the piperidine ring or thioether side chain.
Reductive Amination
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Reagents : Aldehydes (e.g., cyclopropanecarbaldehyde), NaBH₃CN.
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Purpose : Modifies the piperidine nitrogen with alkyl or arylalkyl groups.
Stability and Degradation
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Acid/Base Sensitivity : The hydrochloride salt is stable under acidic conditions but decomposes in strong bases (e.g., NaOH) to regenerate the free base .
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Thermal Stability : Decomposes above 200°C, producing fluorobenzene and piperidine-related byproducts .
Biological Activity and Relevance
While not directly studied for this compound, structurally related piperidine-thioethers exhibit:
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride is primarily investigated for its potential as a pharmacological agent targeting orexin receptors. Orexin receptors are involved in regulating arousal, wakefulness, and appetite, making them significant targets for treating sleep disorders and obesity.
Mechanism of Action:
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may modulate neurotransmitter systems by interacting with specific receptors in the central nervous system (CNS). This interaction could influence neural signaling pathways related to sleep regulation and appetite control .
Synthesis and Chemical Reactions
Synthesis:
The synthesis of this compound involves several steps:
- The initial reaction typically includes piperidine derivatives with thioether functionalities.
- Subsequent reactions may involve electrophilic substitutions to introduce the fluorophenyl group.
This multi-step synthesis allows for precise control over the chemical structure and properties of the final product.
Reactivity:
Due to its unique structure, this compound exhibits significant reactivity, particularly involving nucleophilic substitutions. The presence of the sulfur atom in the thioether group enhances its potential for biological activity through interactions with various biomolecules .
Research indicates that this compound may exhibit notable biological activities, particularly in the following areas:
| Biological Activity | Potential Effects |
|---|---|
| CNS Modulation | Potential effects on sleep and appetite regulation |
| Receptor Interaction | Possible interactions with orexin receptors |
The compound's ability to bind to specific receptors involved in neurotransmission suggests that it could play a role in developing treatments for disorders such as insomnia and obesity .
Mechanism of Action
The mechanism of action of 4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Linkage Type
Key Insights :
Functional Group Impact on Physicochemical Properties
- Lipophilicity :
- Solubility :
Insights :
- The target compound shares common hazards (e.g., oral toxicity) with other piperidine hydrochlorides.
- Environmental data gaps highlight the need for further ecotoxicological studies .
Biological Activity
4-(((3-Fluorophenyl)thio)methyl)piperidine hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperidine ring and a thioether group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₇ClFNS
- Molecular Weight : 261.79 g/mol
- Appearance : White to almost white powder
- Purity : >98.0%
The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity Overview
Research has indicated several potential applications for this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-((3-Fluorophenyl)thio)methylpiperidine | Contains a thioether and piperidine structure | Focus on orexin receptor activity |
| 4-(4-Fluorophenyl)methylpiperidine | Lacks sulfur atom; only has phenyl substitution | Potentially different biological activity |
| 1-(3-Fluorophenyl)-piperidin-4-amine | Amino group instead of thioether | Different reactivity profile due to amine functionality |
This table highlights how the presence of the thioether group and the fluorine atom significantly influence the compound's reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For instance:
- Synthesis and Characterization : The synthesis involves multi-step reactions allowing for precise control over the chemical structure, which is critical for optimizing biological activity.
- Antiviral Activity Assessment : Related compounds have been shown to inhibit viral entry mechanisms effectively, suggesting that modifications in the piperidine structure could enhance antiviral efficacy .
- Cytotoxicity Evaluation : Various derivatives were tested for cytotoxicity against cancer cell lines, revealing that certain structural features could lead to increased selectivity and reduced toxicity .
Q & A
Q. 1.1. What are the recommended synthetic routes for 4-(((3-fluorophenyl)thio)methyl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A plausible route involves reacting piperidine derivatives with 3-fluorophenyl thiols in the presence of a base (e.g., triethylamine) to form the thioether bond. Optimization includes:
Q. 1.2. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and the 3-fluorophenyl moiety (δ 7.0–7.5 ppm aromatic signals). The thioether methyl group appears as a singlet near δ 3.5–4.0 ppm .
- Mass spectrometry : The molecular ion peak should match the theoretical mass (C₁₂H₁₅ClFNS: ~263.77 g/mol). Fragmentation patterns should include peaks corresponding to piperidine and fluorophenylthiol groups .
- Elemental analysis : Compare experimental vs. theoretical C, H, N, and S percentages (e.g., C: 54.55%, H: 5.70%) to confirm purity .
Q. 1.3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- Waste disposal : Segregate chemical waste and consult institutional guidelines for halogenated compound disposal .
Advanced Research Questions
Q. 2.1. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for thioether bond formation. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
- Reaction path screening : Combine computational results with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for hydrogenation) .
Q. 2.2. What strategies resolve discrepancies between experimental and theoretical elemental analysis data?
Methodological Answer:
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., oxidized sulfones or unreacted starting materials) that skew elemental ratios .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from spectral data .
- Batch reproducibility : Compare data across multiple synthetic batches to isolate systematic errors (e.g., hygroscopicity affecting mass measurements) .
Q. 2.3. How can researchers design experiments to investigate the biological activity of this compound?
Methodological Answer:
Q. 2.4. What advanced techniques characterize the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via:
- Solid-state NMR : Analyze crystallinity changes impacting shelf life .
Data Contradiction and Reproducibility
Q. 3.1. How should researchers address conflicting spectral data for this compound across different studies?
Methodological Answer:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent choice and reference peaks .
- Dynamic effects : Variable-temperature NMR can resolve conformational equilibria (e.g., piperidine ring puckering) causing signal splitting .
- Collaborative verification : Share samples with independent labs to confirm spectral reproducibility .
Q. 3.2. What steps ensure reproducibility in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
